molecular formula C24H27FN4O2S B2405002 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1190013-88-7

2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2405002
CAS No.: 1190013-88-7
M. Wt: 454.56
InChI Key: MCXLJVGSHGVLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,4,8-triazaspiro[4.5]decane derivatives, characterized by a spirocyclic core fused with heterocyclic and aryl substituents. The structure includes a 4-methoxyphenyl group at position 3 of the spiro ring and a 3-fluorophenylacetamide moiety linked via a thioether bridge.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c1-3-29-13-11-24(12-14-29)27-22(17-7-9-20(31-2)10-8-17)23(28-24)32-16-21(30)26-19-6-4-5-18(25)15-19/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXLJVGSHGVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects based on existing research.

Structural Characteristics

The compound features a complex structure characterized by:

  • Molecular Formula : C25_{25}H30_{30}N4_{4}O3_{3}S
  • Molecular Weight : 466.6 g/mol
  • Key Functional Groups : Triazaspiro ring system, thioether linkage, and acetamide moiety.

The spirocyclic framework contributes to its unique biological properties, which are explored in subsequent sections.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the triazaspiro core through cyclization reactions.
  • Introduction of the ethyl and methoxy groups via electrophilic aromatic substitution.
  • Finalization through thiolation and amidation reactions to yield the target compound.

Antipsychotic Properties

Research indicates that related compounds within the triazaspiro series exhibit antipsychotic effects. For example, studies on similar structures have shown efficacy in behavioral pharmacological tests predictive of antipsychotic activity, with a favorable side effect profile compared to traditional antipsychotics .

Antitumor Activity

Preliminary studies suggest potential anticancer properties. Compounds with similar structural motifs have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism may involve inhibition of specific molecular targets related to cancer progression .

Antimicrobial Effects

The antimicrobial activity of triazaspiro compounds has been investigated, with some derivatives showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thioether group is hypothesized to enhance membrane permeability and contribute to antimicrobial action .

Case Study 1: Antipsychotic Activity

A study examined the behavioral effects of a compound structurally similar to our target compound in rats. Results indicated that it suppressed self-stimulation behaviors at lower doses than those causing catalepsy, suggesting a reduced risk of neurological side effects .

Case Study 2: Antitumor Efficacy

In vitro studies have shown that compounds derived from the triazaspiro framework inhibit cell proliferation in various cancer cell lines. For instance, one study reported that modifications in substituents significantly affected cytotoxicity levels, highlighting the importance of structure-activity relationships (SAR) in drug design .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntipsychoticReduced catalepsy; effective at low doses
AntitumorSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in , which may influence binding to hydrophobic pockets or charged residues in target proteins.
  • Steric Effects : The tert-butyl group in likely reduces conformational flexibility compared to the smaller methoxy group in the target compound.
  • Bioisosteric Replacements : The 3-fluorophenyl group in both the target and suggests a preference for fluorinated aromatic rings, possibly to enhance metabolic stability or blood-brain barrier penetration .

Bioactivity and Pharmacological Potential

While explicit data for the target compound is absent, analogs suggest:

  • Enzyme Inhibition : Spirocyclic triazaspirodecanes are explored as kinase or protease inhibitors due to their rigid scaffolds .
  • Antimicrobial Activity : Marine-derived spiro compounds (e.g., salternamides in ) highlight the role of substituents in bioactivity, though the target’s terrestrial synthesis route may differ.
  • Metabolic Stability: The 3-fluorophenyl group in the target and may reduce oxidative metabolism compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide, and how can reaction conditions be standardized?

The synthesis involves multi-step reactions, typically starting with the formation of the spirocyclic core. Key steps include:

  • Core formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane and catalysts such as triethylamine .
  • Functionalization : Introduction of the 4-methoxyphenyl and 3-fluorophenyl groups via nucleophilic substitution or coupling reactions. Ethyl groups are added using ethyl iodide under basic conditions .
  • Thioacetamide linkage : Sulfur-based coupling agents (e.g., Lawesson’s reagent) are employed for thiolation. Yield optimization requires inert atmospheres (N₂/Ar) and real-time monitoring via TLC or HPLC . Standardization involves iterative adjustments to solvent polarity, catalyst loading, and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure, with distinct shifts for the ethyl group (~1.2 ppm for CH₃), methoxyphenyl (δ 3.8 ppm for OCH₃), and fluorophenyl (δ 6.8–7.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~500–550) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% typically required), with C18 columns and acetonitrile/water gradients as mobile phases .

Q. How do substituents (e.g., 4-methoxy, 3-fluoro) influence the compound’s physicochemical properties?

  • 4-Methoxyphenyl : Enhances electron density via OCH₃’s +M effect, increasing nucleophilicity at the spirocyclic nitrogen. This may improve binding to biological targets like enzymes .
  • 3-Fluorophenyl : The fluorine atom’s electronegativity modulates lipophilicity (logP ~3.5) and metabolic stability by reducing CYP450-mediated oxidation . Computational tools (e.g., DFT) predict logP, pKa, and solubility, which are validated experimentally via shake-flask assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous spirocyclic acetamides?

Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase subtypes) .
  • Structural nuances : Minor substituent changes (e.g., 4-bromo vs. 4-methoxy) alter binding pocket interactions. Comparative molecular field analysis (CoMFA) can map steric/electronic contributions .
  • Pharmacokinetic factors : Conflicting in vivo efficacy data may stem from bioavailability differences, addressed via pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular docking : Predicts binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the spirocyclic core .
  • QSAR studies : Correlates substituent properties (e.g., Hammett σ, molar refractivity) with activity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
  • MD simulations : Assesses binding stability over time (≥100 ns trajectories), identifying residues critical for sustained target engagement .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirms target engagement by measuring protein stability shifts upon compound treatment .
  • CRISPR-Cas9 knockouts : Silencing putative targets (e.g., EGFR, AKT) validates pathway-specific effects. Rescue experiments with overexpressed targets further corroborate mechanisms .
  • Metabolomics/proteomics : Identifies downstream biomarkers (e.g., phosphorylated ERK, caspase-3 cleavage) via LC-MS/MS .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in .
  • Analytical workflows : Detailed in .
  • Computational tools : Described in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.